N,N,N-Tributylbutan-1-aminium iodide (1/1)

Phase-Transfer Catalysis Nucleophilic Substitution Alkylation

For process chemists seeking to activate inexpensive alkyl chlorides or develop metal-free oxidative systems, generic iodide salts lack the phase-transfer capability and redox profile of TBAI. This quaternary ammonium salt uniquely combines a lipophilic cation with a highly polarizable iodide anion, enabling in-situ Finkelstein-like halogen exchange and serving as both a redox catalyst and supporting electrolyte in electrosynthesis. - Outperforms inorganic iodides (NaI, KI) by >5-fold in TBHP-mediated C-O/C-N bond formations. - Superior ionic conductivity vs. TBAB in acetonitrile, minimizing cell resistance. - Available in bulk quantities (100 g, 500 g) with rigorous QC documentation.

Molecular Formula C48H108I3N3
Molecular Weight 1108.1 g/mol
CAS No. 13311-45-0
Cat. No. B077245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N-Tributylbutan-1-aminium iodide (1/1)
CAS13311-45-0
Molecular FormulaC48H108I3N3
Molecular Weight1108.1 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[I-].[I-].[I-]
InChIInChI=1S/3C16H36N.3HI/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h3*5-16H2,1-4H3;3*1H/q3*+1;;;/p-3
InChIKeyMZYZRSVLEXUIRP-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Iodide (TBAI, CAS 311-28-4): Key Procurement and Application Data for Synthesis & Electrochemistry


Tetrabutylammonium iodide (TBAI, CAS 311-28-4) is a quaternary ammonium salt with the chemical formula C₁₆H₃₆IN. It is composed of a lipophilic tetrabutylammonium cation and a nucleophilic iodide anion . Its physicochemical profile, which includes a melting point in the range of 141–149 °C and good solubility in polar organic solvents, underpins its primary utility . TBAI is distinguished by its dual functionality: it serves as a phase-transfer catalyst (PTC) and as an in-situ activator for alkyl halides, facilitating a range of nucleophilic substitutions [1]. Beyond classical PTC applications, TBAI is a critical reagent in transition-metal-free oxidative systems (e.g., with TBHP) and in modern electrochemical synthesis, where it uniquely functions as both a redox catalyst and a supporting electrolyte [2].

Why Tetrabutylammonium Iodide (TBAI) Cannot Be Substituted by Other Tetrabutylammonium Salts or Simple Iodides in Critical Applications


Generic substitution among tetrabutylammonium salts (e.g., using bromide or hydrogen sulfate instead of iodide) or with simple inorganic iodides (e.g., KI, NaI) frequently fails because TBAI’s value proposition is uniquely dependent on the synergistic combination of its cation and anion. The lipophilic tetrabutylammonium cation is crucial for phase transfer, while the 'soft', highly polarizable iodide anion provides dual functionality as both a potent nucleophile and a leaving group [1]. This synergy enables in-situ Finkelstein-like activation of alkyl chlorides, a catalytic pathway not accessible to tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) due to the differing nucleophilicities and leaving group abilities of their respective anions [1]. While cost-saving blends (e.g., TBAB + KI) are sometimes used, they often fail to replicate the precise reactivity or selectivity of TBAI, particularly in oxidant-mediated and electrochemical systems where TBAI’s unique redox chemistry is essential [2].

Quantitative Differentiation of Tetrabutylammonium Iodide (TBAI): Comparative Evidence for Scientific Selection


TBAI Superior to TBAB and TBAHS in Alkylation: Evidence of In-Situ Halogen Exchange Catalysis

In nucleophilic substitution reactions involving alkyl chlorides, TBAI acts as a more effective catalyst than tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS). This is because TBAI facilitates an in-situ halogen exchange, converting the less reactive alkyl chloride to a more reactive alkyl iodide [1]. The catalytic cycle is completed as the iodide anion, being a good leaving group, is readily displaced by the nucleophile, regenerating the catalyst. This dual role of the iodide anion is unique among common tetrabutylammonium salts, making TBAI the preferred choice for accelerating alkylations with chloroalkanes.

Phase-Transfer Catalysis Nucleophilic Substitution Alkylation

TBAI/TBHP System Yields >5-Fold Increase Over NaI/KI in Metal-Free Oxidative Coupling

In transition-metal-free oxidative coupling, the TBAI/TBHP system demonstrates a stark performance advantage over systems employing simple inorganic iodide salts. A direct head-to-head comparison showed that using TBAI as the catalyst with TBHP as the oxidant achieved a 93% yield of α-acyloxy ether. In contrast, substituting TBAI with an equivalent amount of NaI or KI under the same reaction conditions resulted in yields of only 15% and 17%, respectively [1]. This demonstrates that the tetrabutylammonium cation is not merely a spectator but is critical for achieving high catalytic efficiency, likely due to phase-transfer effects and the stabilization of reactive intermediates.

Transition-Metal-Free Catalysis Oxidative Coupling C–H Activation

TBAI as Reagent Essential for >95% Yield; Reduction to 0.5 equiv Drops Yield to 41%

In a specific N-alkylation sequence, TBAI is not just a catalyst but an essential reagent. The reaction of N-chloropiperidine to form an iodo-intermediate, which then undergoes alkylation, shows an extreme dependence on TBAI loading. When the reaction was performed with 1.5 equivalents of TBAI, the yield was >95%. Omitting TBAI entirely resulted in a yield of <5% [1]. Further, reducing the TBAI loading from 1.5 to 0.5 equivalents caused the yield to drop precipitously to 41% [1]. This steep gradient in yield as a function of stoichiometry highlights the crucial role of the iodide anion in the reaction mechanism.

Organic Synthesis Reagent Optimization N-Alkylation

TBAI Delivers 92% Yield in Metal-Free Electrochemical C–H Activation; Current and TBAI are Essential

In electrochemical synthesis, TBAI functions as a dual-role redox catalyst and supporting electrolyte, enabling reactions that are otherwise impossible. For the synthesis of phenanthridinones via constant-potential electrolysis (CPE), an optimized system using TBAI in DMF at 70°C and 2.5 V achieves yields of up to 92% [1]. This protocol is distinguished by its metal- and oxidant-free conditions, with a reported 100% current efficiency [1]. Crucially, control experiments confirm that both the TBAI and the electric current are essential; the reaction does not proceed in the absence of either component [1]. This highlights a unique, enabling role for TBAI that cannot be fulfilled by a simple supporting electrolyte like TBABF₄.

Electrochemistry C–H Activation Sustainable Synthesis

TBAI Provides Higher Conductivity and Dissociation than TBAB in Acetonitrile

For applications requiring a supporting electrolyte in non-aqueous solvents like acetonitrile, TBAI offers a quantifiable performance advantage over its bromide analog. Comparative conductivity studies of tetraalkylammonium salts at 25°C in acetonitrile show that iodides have higher conductivities and are more highly dissociated than the corresponding bromides [1]. This indicates that for a given molar concentration, a TBAI solution will exhibit lower electrical resistance, which can be critical for achieving efficient and uniform current distribution in electrosynthetic reactions.

Electrochemistry Supporting Electrolyte Conductivity

Validated Application Scenarios for Tetrabutylammonium Iodide (TBAI) Based on Quantitative Evidence


Accelerating Alkylations with Alkyl Chloride Feedstocks

When the synthetic route necessitates using inexpensive but less reactive alkyl chlorides as electrophiles, TBAI is the catalyst of choice. Its ability to perform an in-situ halogen exchange to form a more reactive alkyl iodide accelerates the reaction rate in a way that other common tetrabutylammonium salts like TBAB or TBAHS cannot [1]. This is a critical consideration for process chemists aiming to improve throughput and reduce reaction times in industrial nucleophilic substitutions.

Enabling High-Yielding, Metal-Free Oxidative Couplings

For the synthesis of complex molecules requiring oxidative C–O, C–N, or C–C bond formation, the combination of TBAI and TBHP provides a robust, transition-metal-free alternative. The evidence shows that this system outperforms inorganic iodide salts (NaI, KI) by more than five-fold in terms of product yield [1]. This application is particularly relevant for pharmaceutical synthesis where the avoidance of metal contamination is paramount.

Performing Metal- and Oxidant-Free Electrochemical C–H Activation

In electrosynthesis, TBAI is an enabling reagent for achieving C–H activation under exceptionally mild, metal-free, and oxidant-free conditions. As demonstrated in the synthesis of phenanthridinones, TBAI serves the dual role of redox catalyst and supporting electrolyte, achieving high yields with 100% current efficiency [1]. This makes TBAI indispensable for laboratories developing sustainable and green synthetic electrochemical methods.

Serving as a High-Conductivity Supporting Electrolyte in Acetonitrile

When designing an electrochemical experiment in acetonitrile, the choice of supporting electrolyte impacts solution resistance and overall cell performance. Quantitative data confirms that TBAI exhibits higher ionic conductivity and a greater degree of dissociation in acetonitrile compared to TBAB [1]. For applications where minimizing resistance is critical, TBAI is the superior tetrabutylammonium salt to procure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N,N-Tributylbutan-1-aminium iodide (1/1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.